{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone
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Overview
Description
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, substituted with chlorophenyl, phenyl, and methoxybenzoyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include carboxylic acid chlorides, anhydrides, and bases such as sodium methoxide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor of these kinases, blocking their activity and thereby interfering with the signaling pathways that regulate cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinases and have shown significant antitumor activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and cytotoxic effects against various cancer cell lines.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.
The uniqueness of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H26ClN5O2 |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
[4-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C30H26ClN5O2/c1-38-25-12-10-22(11-13-25)30(37)35-16-14-34(15-17-35)28-27-26(21-6-3-2-4-7-21)19-36(29(27)33-20-32-28)24-9-5-8-23(31)18-24/h2-13,18-20H,14-17H2,1H3 |
InChI Key |
ZWFXSJVYXWQNLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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